Cas no 307532-06-5 (Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)-)
![Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)- structure](https://www.kuujia.com/scimg/cas/307532-06-5x500.png)
Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)- Chemical and Physical Properties
Names and Identifiers
-
- Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)-
- (R)-(-)-2-(DIBENZYLAMINO)-3-PHENYL-1-PROPANOL
- (-)-N,N-Dibenzyl-D-phenylalaninol
- DTXSID001248708
- (betaR)-beta-[Bis(phenylmethyl)amino]benzenepropanol
- (R)-2-(Dibenzylamino)-3-phenylpropan-1-ol
- Benzenepropanol, beta-[bis(phenylmethyl)amino]-, (betaR)-
- 307532-06-5
- SCHEMBL1834351
- E86153
- (2R)-2-(dibenzylamino)-3-phenyl-1-propanol
- (R)-2-(Dibenzylamino)-3-phenyl-1-propanol
- (2R)-2-(DIBENZYLAMINO)-3-PHENYLPROPAN-1-OL
-
- MDL: MFCD01462003
- Inchi: InChI=1S/C23H25NO/c25-19-23(16-20-10-4-1-5-11-20)24(17-21-12-6-2-7-13-21)18-22-14-8-3-9-15-22/h1-15,23,25H,16-19H2/t23-/m1/s1
- InChI Key: ZXNVOFMPUPOZDF-HSZRJFAPSA-N
- SMILES: OC[C@H](N(CC1C=CC=CC=1)CC1C=CC=CC=1)CC1C=CC=CC=1
Computed Properties
- Exact Mass: 331.193614421g/mol
- Monoisotopic Mass: 331.193614421g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 25
- Rotatable Bond Count: 8
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 4.6
Experimental Properties
- Melting Point: 72-76 °C
- PSA: 23.47000
- LogP: 4.29240
Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1191608-25g |
(R)-2-(Dibenzylamino)-3-phenyl-1-propanol |
307532-06-5 | 95% | 25g |
$1650 | 2024-07-28 | |
eNovation Chemicals LLC | Y1191608-5g |
(R)-2-(Dibenzylamino)-3-phenyl-1-propanol |
307532-06-5 | 95% | 5g |
$550 | 2025-02-26 | |
1PlusChem | 1P0031N1-25g |
Benzenepropanol, β-[bis(phenylmethyl)amino]-, (βR)- |
307532-06-5 | ≥95% | 25g |
$1787.00 | 2024-05-06 | |
Aaron | AR0031VD-100mg |
Benzenepropanol, β-[bis(phenylmethyl)amino]-, (βR)- |
307532-06-5 | 95% | 100mg |
$89.00 | 2025-02-12 | |
1PlusChem | 1P0031N1-1g |
Benzenepropanol, β-[bis(phenylmethyl)amino]-, (βR)- |
307532-06-5 | ≥95% | 1g |
$306.00 | 2024-05-06 | |
1PlusChem | 1P0031N1-100mg |
Benzenepropanol, β-[bis(phenylmethyl)amino]-, (βR)- |
307532-06-5 | ≥95% | 100mg |
$166.00 | 2024-05-06 | |
Aaron | AR0031VD-250mg |
Benzenepropanol, β-[bis(phenylmethyl)amino]-, (βR)- |
307532-06-5 | 95% | 250mg |
$116.00 | 2025-02-12 | |
eNovation Chemicals LLC | Y1191608-0.25g |
(R)-2-(Dibenzylamino)-3-phenyl-1-propanol |
307532-06-5 | 95% | 0.25g |
$165 | 2025-02-20 | |
eNovation Chemicals LLC | Y1191608-0.1g |
(R)-2-(Dibenzylamino)-3-phenyl-1-propanol |
307532-06-5 | 95% | 0.1g |
$160 | 2025-02-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588019-250mg |
(R)-2-(dibenzylamino)-3-phenylpropan-1-ol |
307532-06-5 | 98% | 250mg |
¥1800.00 | 2024-05-20 |
Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)- Related Literature
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
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Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377
Additional information on Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)-
Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)- (CAS No. 307532-06-5): A Comprehensive Overview
Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)-, identified by its CAS number 307532-06-5, is a specialized organic compound with significant applications in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, characterized by its unique structural framework, has garnered attention due to its potential in drug development and molecular recognition studies. The presence of a chiral center at the (bR) configuration makes it a particularly intriguing subject for researchers exploring stereoselective synthesis and pharmacological activity.
The molecular structure of Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)- consists of a benzene ring substituted with two amino groups linked to a propanol backbone. This arrangement imparts distinct chemical properties that make it valuable in various synthetic applications. The compound's ability to act as a building block in the construction of more complex molecules has been leveraged in the development of novel therapeutic agents.
In recent years, the interest in chiral auxiliaries and ligands has surged, particularly in asymmetric catalysis and drug discovery. The (bR)-configuration of Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)- positions it as a promising candidate for such applications. Researchers have been exploring its utility in facilitating enantioselective reactions, which are crucial for producing enantiomerically pure drugs with enhanced efficacy and reduced side effects.
One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. The combination of a benzene ring and an amino-substituted propanol backbone provides a versatile scaffold that can be modified to target specific biological pathways. For instance, derivatives of this compound have been investigated for their potential as kinase inhibitors, which are key targets in the treatment of various cancers and inflammatory diseases.
The pharmaceutical industry has been particularly keen on exploring new methodologies for constructing complex molecular architectures efficiently. The use of Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)- as an intermediate has enabled researchers to develop innovative synthetic routes that are both cost-effective and scalable. These advancements are not only improving the accessibility of critical pharmaceuticals but also reducing the environmental impact of drug production through more sustainable synthetic strategies.
Moreover, the compound's stability under various reaction conditions makes it an attractive choice for industrial applications. Its resistance to degradation under thermal and chemical stress ensures that it can be reliably used in large-scale syntheses without significant loss of yield or purity. This reliability is paramount in pharmaceutical manufacturing, where consistency is key to ensuring the safety and efficacy of final products.
The exploration of novel pharmacophores is an ongoing endeavor in medicinal chemistry. The structural features of Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)- contribute to its potential as a pharmacophore in designing drugs that interact with biological targets in unique ways. By understanding how this compound interacts with biological systems, researchers can gain insights into developing new therapeutic strategies that address unmet medical needs.
In conclusion, Benzenepropanol, b-[bis(phenylmethyl)amino]-, (bR)-, with its CAS number 307532-06-5, represents a significant advancement in pharmaceutical chemistry. Its unique structural properties and versatile applications make it a valuable tool for researchers working on drug development and molecular recognition. As our understanding of its potential continues to grow, this compound is poised to play an increasingly important role in the discovery and synthesis of novel therapeutic agents.
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